(R)-2-Hydroxy-4-methylpentanoic acid is a natural product found in Homo sapiens, Euglena gracilis, and Caenorhabditis elegans with data available.
(R)-2-Hydroxy-4-methylpentanoic acid
CAS No.: 20312-37-2
VCID: VC21541575
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
(R)-2-Hydroxy-4-methylpentanoic acid is a chiral compound with significant biological activity, particularly in the metabolism of branched-chain amino acids like leucine. It is found in various organisms, including humans, and plays a crucial role in metabolic disorders such as maple syrup urine disease and short-bowel syndrome . This compound is structurally related to lipoic acid and has been studied for its potential therapeutic applications due to its ability to inhibit histone deacetylases (HDACs), which are involved in gene expression regulation . Biological Activity and Mechanism of Action(R)-2-Hydroxy-4-methylpentanoic acid is biologically active, primarily through its inhibition of histone deacetylases (HDACs), including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10. This inhibition leads to hyperacetylation of histone substrates, affecting gene expression and cellular processes such as cell cycle progression and apoptosis . The compound is involved in the metabolism of leucine, interacting with enzymes like leucine dehydrogenase and the branched-chain alpha-keto acid dehydrogenase complex. Metabolic Pathways and Disease Association(R)-2-Hydroxy-4-methylpentanoic acid is a key intermediate in the metabolism of branched-chain amino acids. Elevated levels of this compound have been observed in metabolic disorders such as maple syrup urine disease and short-bowel syndrome, highlighting its relevance in these conditions . The compound's role in leucine metabolism makes it crucial for energy production and nitrogen balance in organisms. Metabolic Pathways Table
Pharmacokinetics and Therapeutic Potential |
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CAS No. | 20312-37-2 | ||||||
Product Name | (R)-2-Hydroxy-4-methylpentanoic acid | ||||||
Molecular Formula | C6H12O3 | ||||||
Molecular Weight | 132.16 g/mol | ||||||
IUPAC Name | (2R)-2-hydroxy-4-methylpentanoic acid | ||||||
Standard InChI | InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 | ||||||
Standard InChIKey | LVRFTAZAXQPQHI-RXMQYKEDSA-N | ||||||
Isomeric SMILES | CC(C)C[C@H](C(=O)O)O | ||||||
SMILES | CC(C)CC(C(=O)O)O | ||||||
Canonical SMILES | CC(C)CC(C(=O)O)O | ||||||
Physical Description | Solid | ||||||
Synonyms | (R)-2-Hydroxy-4-methylpentanoicacid;20312-37-2;D-leucicacid;delta-leucicacid;(R)-leucicacid;(R)-2-hydroxy-4-methyl-Pentanoicacid;D-2-Hydroxyisocaproate;D-a-Hydroxyisocaproicacid;D-2-hydroxyisocaproicacid;(2R)-2-hydroxy-4-methylpentanoicacid;(R)-2-hydroxyisocaproicacid;D-2-hydroxy-4-methylvalericacid;2-hydroxy-4-methyl-D-valericacid;2R-hydroxy-4-methyl-pentanoicacid;D-2-hydroxy-4-methylpentanoicacid;Pentanoicacid,2-hydroxy-4-methyl-,(2R)-;(R)-2-Hydroxyisocaproate;delta-Leucate;D-Leucate;(R)-Leucate;D-a-Hydroxyisocaproate;(-)-a-Hydroxyisocaproate;delta-2-Hydroxyisocaproate;(-)-2-Hydroxyisocaproate;2-HMP | ||||||
PubChem Compound | 439960 | ||||||
Last Modified | Aug 15 2023 |
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